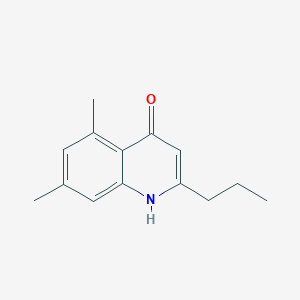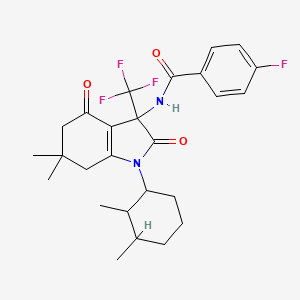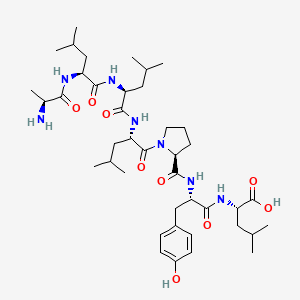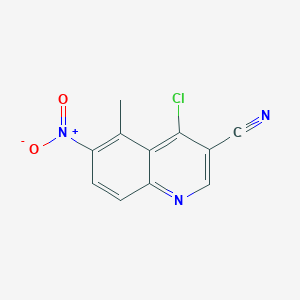![molecular formula C11H11ClN2O2 B12620400 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester](/img/structure/B12620400.png)
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester is a heterocyclic compound that belongs to the pyrrolopyridine family
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Biological Studies: The compound is used in research to understand its effects on cell proliferation, apoptosis, and migration, particularly in cancer cell lines.
Chemical Biology: It serves as a tool compound to investigate signaling pathways and molecular interactions involving pyrrolopyridine derivatives.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester involves its interaction with specific molecular targets:
FGFR Inhibition: The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt.
Cellular Effects: By inhibiting FGFRs, the compound can induce apoptosis, reduce cell proliferation, and inhibit migration and invasion of cancer cells.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester can be compared with other pyrrolopyridine derivatives:
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester: This compound has a methoxy group instead of a chlorine atom, which may affect its biological activity and selectivity.
1H-Pyrrolo[2,3-b]pyridine-5-carboxamide derivatives: These derivatives have an amide group instead of an ester, which can influence their solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for targeted cancer therapy research .
Properties
Molecular Formula |
C11H11ClN2O2 |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
ethyl 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-11(15)8-5-13-10-7(9(8)12)4-6(2)14-10/h4-5H,3H2,1-2H3,(H,13,14) |
InChI Key |
XVHKQFXKFXIQBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=C(N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-nitrophenyl)-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620349.png)
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexyl carbonate](/img/structure/B12620357.png)


![2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene](/img/structure/B12620376.png)

![[(4aS,6aR,6aS,6bR,8aS,10S,12aS,14bS)-2,2,6a,6b,9,9,10,12a-octamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]-(4-benzylpiperazin-1-yl)methanone](/img/structure/B12620386.png)


![[(Diethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B12620401.png)
![3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine](/img/structure/B12620404.png)
![6-(3-Aminopropyl)-9-(1h-indol-2-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12620405.png)
